

M-Hydroxybenzenesulphonyl chloride CAS number and spectral data

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Compound of Interest

Compound Name: *M-Hydroxybenzenesulphonyl chloride*

Cat. No.: *B1676575*

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M-Hydroxybenzenesulphonyl Chloride: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **M-Hydroxybenzenesulphonyl chloride**, a key intermediate in synthetic organic chemistry. This document outlines its chemical identity, and available data, and provides generalized experimental protocols relevant to its synthesis.

Core Compound Information

M-Hydroxybenzenesulphonyl chloride, also known as 3-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride. Its chemical structure features a hydroxyl group at the meta-position of the benzene ring relative to the sulfonyl chloride group. This bifunctionality makes it a versatile reagent in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.

Identifier	Value
CAS Number	56157-93-8[1][2]
Molecular Formula	C ₆ H ₅ ClO ₃ S[1][2]
Molecular Weight	192.62 g/mol [1][2]
Synonyms	3-Hydroxybenzenesulfonyl chloride, m-Hydroxybenzenesulphonyl chloride

Spectral Data

Precise experimental spectral data for **M-Hydroxybenzenesulphonyl chloride** is not readily available in public databases. However, based on the known spectral data of analogous compounds such as benzenesulfonyl chloride and substituted benzenesulfonyl chlorides, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl chloride group is expected to be the most downfield-shifted. The chemical shifts of the carbons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating hydroxyl group.

Predicted Infrared (IR) Spectral Data

The IR spectrum is anticipated to display characteristic absorption bands for the following functional groups:

Functional Group	Predicted Wavenumber (cm ⁻¹)
O-H stretch (hydroxyl)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
S=O stretch (sulfonyl)	1350-1400 and 1150-1200
S-Cl stretch	500-600

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of SO₂, Cl, and other fragments from the benzene ring.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **M-Hydroxybenzenesulphonyl chloride** is not readily available. However, general methods for the preparation of benzenesulfonyl chlorides can be adapted. A common approach involves the chlorosulfonation of the corresponding phenol.

General Synthesis Protocol for Aryl Sulfonyl Chlorides

This protocol is a generalized procedure and may require optimization for the synthesis of **M-Hydroxybenzenesulphonyl chloride**.

Materials:

- m-Aminophenol (starting material)
- Sodium nitrite
- Hydrochloric acid
- Sulfur dioxide
- Copper(I) chloride

- An appropriate solvent (e.g., glacial acetic acid)

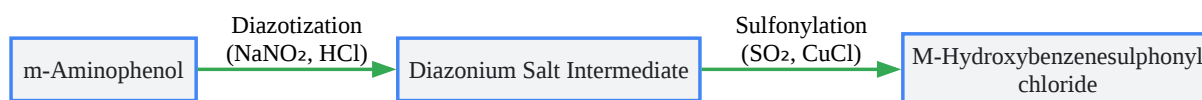
Procedure:

- **Diazotization:** m-Aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Sulfonylation:** The diazonium salt solution is then slowly added to a solution of sulfur dioxide in glacial acetic acid, with copper(I) chloride acting as a catalyst. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group.
- **Work-up:** The reaction mixture is poured onto ice, and the crude **M-Hydroxybenzenesulphonyl chloride** is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the final product.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Sulfonyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.

Logical Relationships in Synthesis

The synthesis of **M-Hydroxybenzenesulphonyl chloride** from m-aminophenol can be visualized as a two-step process.

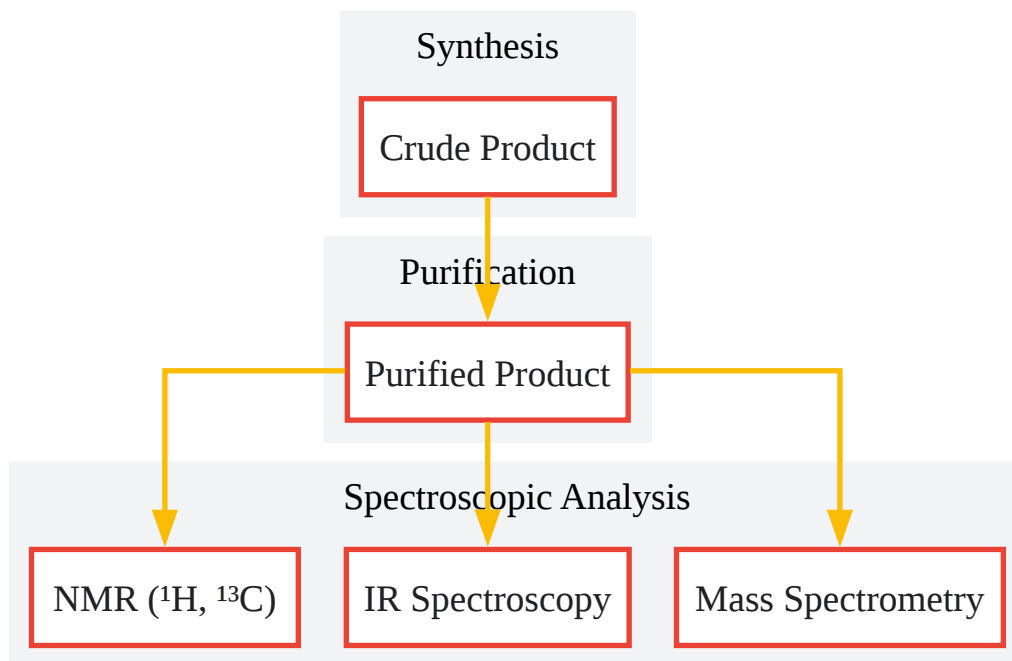


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Caption: Synthetic pathway from m-aminophenol.

Experimental Workflow for Characterization

The characterization of the synthesized **m-Hydroxybenzenesulphonyl chloride** would follow a standard analytical workflow.



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Caption: Workflow for product characterization.

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